molecular formula C18H16Cl2N2O2 B11479128 methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate

methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate

Cat. No.: B11479128
M. Wt: 363.2 g/mol
InChI Key: VAUYGBZTEDZAKW-UHFFFAOYSA-N
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Description

Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, scaling up the reaction volumes, and employing continuous flow reactors to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 4-(4,6-dichloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate

InChI

InChI=1S/C18H16Cl2N2O2/c1-24-16(23)7-4-5-12-17-13(20)9-11(19)10-15(17)22-18(12)14-6-2-3-8-21-14/h2-3,6,8-10,22H,4-5,7H2,1H3

InChI Key

VAUYGBZTEDZAKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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